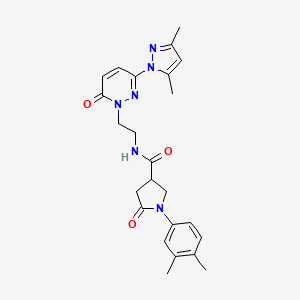
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H28N6O3 and its molecular weight is 448.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanism of action, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a unique combination of pyrazole and pyridazine moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:
This formula indicates the presence of multiple functional groups that may contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to our compound of interest. For instance, compounds with pyrazole structures have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives with similar structural features exhibited low IC50 values in neuroblastoma and glioblastoma cell lines, suggesting potent anticancer activity .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | U87 (Glioblastoma) | 200 ± 60 |
| Compound B | BE (Neuroblastoma) | 18.9 |
| This compound | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole and pyridazine components may interact with specific molecular targets involved in cell proliferation and apoptosis. For example, compounds containing pyrazole rings have been documented to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have shown promise in various therapeutic areas:
- Anti-inflammatory Effects: Some studies indicate that pyrazole compounds can reduce inflammation by inhibiting cyclooxygenase enzymes.
- Antimicrobial Activity: Certain derivatives exhibit antibacterial properties against gram-positive and gram-negative bacteria.
Case Studies
A notable case study involved the evaluation of a related pyrazole derivative in a preclinical model of cancer. The compound was administered to mice bearing tumors derived from human cancer cell lines. Results indicated a significant reduction in tumor size compared to controls treated with vehicle alone .
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-15-5-6-20(11-16(15)2)28-14-19(13-23(28)32)24(33)25-9-10-29-22(31)8-7-21(27-29)30-18(4)12-17(3)26-30/h5-8,11-12,19H,9-10,13-14H2,1-4H3,(H,25,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTGIMAHRABJEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














